ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Overview
Description
Ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a complex organic compound that features a benzothiazole moiety fused with a thienopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate typically involves multi-step reactions. One common method starts with the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring . This intermediate is then subjected to further cyclization reactions with thieno[2,3-c]pyridine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry. These methods can enhance reaction efficiency and yield while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole moiety but lacks the thienopyridine ring.
Thieno[2,3-c]pyridine derivatives: Similar core structure but different substituents.
Uniqueness
Ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is unique due to its combined benzothiazole and thienopyridine structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research fields .
Properties
IUPAC Name |
ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-2-22-17(21)20-8-7-10-13(9-20)23-15(18)14(10)16-19-11-5-3-4-6-12(11)24-16/h3-6H,2,7-9,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXAIVQIXUTSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127851 | |
Record name | Ethyl 2-amino-3-(2-benzothiazolyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401127851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-36-2 | |
Record name | Ethyl 2-amino-3-(2-benzothiazolyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-3-(2-benzothiazolyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401127851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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